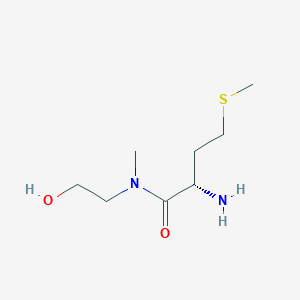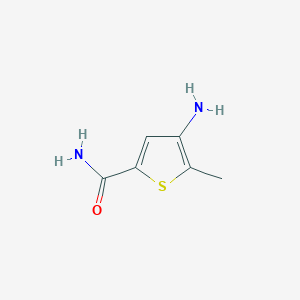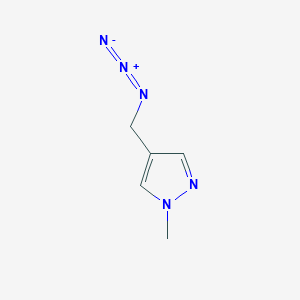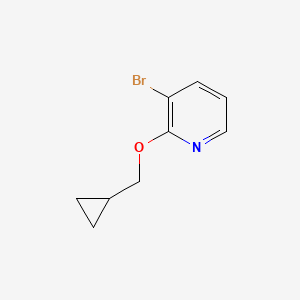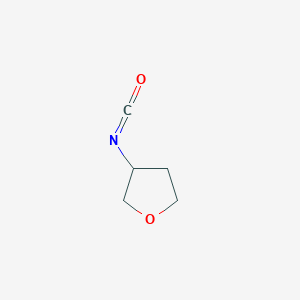
3-Isocyanatooxolane
Vue d'ensemble
Description
3-Isocyanatooxolane is a chemical compound that has become increasingly popular in various fields of research and industry due to its versatile properties. It has a molecular weight of 113.12 and its IUPAC name is 3-isocyanatotetrahydrofuran .
Molecular Structure Analysis
The molecular structure of 3-Isocyanatooxolane contains a total of 15 bonds; 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 isocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane . The InChI code for 3-Isocyanatooxolane is 1S/C5H7NO2/c7-4-6-5-1-2-8-3-5/h5H,1-3H2 .
Physical And Chemical Properties Analysis
3-Isocyanatooxolane is a liquid compound with a molecular weight of 113.12 . It contains a total of 15 atoms; 7 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Applications De Recherche Scientifique
Synthetic Oleanane Triterpenoids
Synthetic oleanane triterpenoids (SOs) have shown extensive biological activity in both cell culture and in vivo studies. These noncytotoxic drugs exhibit cytoprotective properties, suppress inflammation and oxidative stress, induce differentiation, block cell proliferation, and induce apoptosis. SOs interact with several pathways, including the cytoprotective Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1/nuclear factor (erythroid-derived 2)-like 2/antioxidant response element (Keap1/Nrf2/ARE) pathway, and other signaling pathways. These interactions often involve Michael addition of SOs to reactive cysteine residues in specific molecular targets, regulating the activity of entire networks. SOs are relevant in the context of neurodegenerative diseases, diseases of the eye, lung, cardiovascular system, liver, gastrointestinal tract, kidney, cancer, metabolic, and inflammatory/autoimmune disorders (Liby & Sporn, 2012).
Isocyanates in Human Lymphocytes
Isocyanates, including methyl isocyanate (MIC), have been studied for their immunotoxic effects on human lymphocytes. This study observed dose‐dependent DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes. The findings provided insights into the molecular mechanisms of immunotoxic consequences of isocyanate exposure at a genomic level, which is crucial for designing better approaches in risk assessment of occupational and accidental exposure to isocyanates (Mishra et al., 2008).
Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4
Glycyrrhetinic acid (GA) is used clinically in treating chronic hepatitis and has shown significant effects on various cytochrome P450 enzymes, particularly CYP3A4. The study evaluated GA's inhibitory effects on human liver microsomes and recombinant cDNA-expressed enzyme systems. GA demonstrated competitive inhibition of CYP3A4 activity and also affected CYP2C9 and CYP2C19. This research is vital for understanding potential herb-drug interactions and the metabolic processing of various drugs in the human body (Lv et al., 2015).
Isocyanates and Occupational Asthma
Isocyanates are key chemicals in producing polyurethane products and are a leading cause of occupational asthma. Despite improved hygiene controls and less-volatile isocyanate use, asthma cases continue to occur, often in settings with minimal inhalation exposure but potential for skin exposure. This review evaluates the role of skin exposure in developing isocyanate asthma, highlighting the importance of preventing such exposures at work and during consumer use of certain isocyanate products (Bello et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-isocyanatooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-6-5-1-2-8-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXSLLLKTBOEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanatooxolane | |
CAS RN |
850876-21-0 | |
| Record name | 3-isocyanatooxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
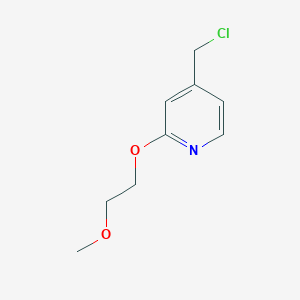


![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
